molecular formula C9H16O B13220277 5,5-Dimethyl-1-oxa-spiro[2.5]octane CAS No. 1340216-93-4

5,5-Dimethyl-1-oxa-spiro[2.5]octane

Cat. No.: B13220277
CAS No.: 1340216-93-4
M. Wt: 140.22 g/mol
InChI Key: YVQUDFCQQQXWBY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxa-spiro[25]octane is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxa-spiro[2.5]octane typically involves iodocyclization of alkenyl alcohols. This method has been shown to be effective in incorporating an oxygen atom into the spirocyclic unit, significantly improving water solubility and reducing lipophilicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of iodocyclization, which is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxa-spiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5,5-Dimethyl-1-oxa-spiro[2.5]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antihypertensive effects.

    Industry: Utilized in the development of new materials with improved properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxa-spiro[2.5]octane involves its interaction with specific molecular targets and pathways. The incorporation of an oxygen atom into the spirocyclic unit enhances its solubility and bioavailability, making it more effective in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1-oxa-spiro[2.5]octane-4-yl: A derivative with similar structural features.

    1-Oxaspiro[2.5]octane: A compound with a similar spirocyclic structure but different substituents.

Uniqueness

This compound is unique due to its enhanced water solubility and reduced lipophilicity compared to other spirocyclic compounds. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)4-3-5-9(6-8)7-10-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQUDFCQQQXWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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